1,3-diphenyl-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline

G-quadruplex c-MYC Fluorescent probe

1,3-Diphenyl-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline (CAS 932280-57-4) is a pentacyclic heteroaromatic compound built on a pyrazolo[4,3-c]quinoline core, further elaborated with a fused [1,4]dioxino ring and 1,3-diphenyl substitution. Its molecular formula is C₂₄H₁₇N₃O₂ (MW 379.42 g/mol).

Molecular Formula C24H17N3O2
Molecular Weight 379.419
CAS No. 932280-57-4
Cat. No. B2919853
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-diphenyl-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline
CAS932280-57-4
Molecular FormulaC24H17N3O2
Molecular Weight379.419
Structural Identifiers
SMILESC1COC2=C(O1)C=C3C(=C2)N=CC4=C3N(N=C4C5=CC=CC=C5)C6=CC=CC=C6
InChIInChI=1S/C24H17N3O2/c1-3-7-16(8-4-1)23-19-15-25-20-14-22-21(28-11-12-29-22)13-18(20)24(19)27(26-23)17-9-5-2-6-10-17/h1-10,13-15H,11-12H2
InChIKeyNOUKLRBEGXMQEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1,3-Diphenyl-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline (CAS 932280-57-4): Compound Identity and Core Scaffold Context for Procurement


1,3-Diphenyl-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline (CAS 932280-57-4) is a pentacyclic heteroaromatic compound built on a pyrazolo[4,3-c]quinoline core, further elaborated with a fused [1,4]dioxino ring and 1,3-diphenyl substitution. Its molecular formula is C₂₄H₁₇N₃O₂ (MW 379.42 g/mol) . The pyrazolo[4,3-c]quinoline scaffold is a biologically privileged chemotype with demonstrated activity across multiple target classes including G-quadruplex DNA stabilization, β-glucuronidase inhibition, anti-inflammatory pathways, and ATM kinase inhibition [1]. The [1,4]dioxino ring fusion and the specific 1,3-diphenyl substitution pattern differentiate this compound from the more extensively studied pyrazolo[3,4-b]quinoline regioisomers commonly used in electroluminescent and fluorescent dye applications, positioning it for distinct pharmacological and chemical biology applications.

Why In-Class Pyrazoloquinoline Substitution Fails: Structural Determinants of Differential Activity for Compound 932280-57-4


The pyrazoloquinoline chemical space encompasses multiple regioisomeric series (pyrazolo[3,4-b]quinoline, pyrazolo[4,3-c]quinoline, pyrazolo[3,4-f]quinoline) and ring-fusion variants (dioxino, dioxolo, unsubstituted) that exhibit profoundly divergent biological target engagement profiles [1]. The pyrazolo[4,3-c] regioisomer, to which the target compound belongs, has demonstrated selective recognition of c-MYC promoter G-quadruplex DNA with measurable binding affinity (Kd = 2.35 μM for the DPQ analog), whereas the pyrazolo[3,4-b] regioisomers are primarily characterized for photoluminescence and electroluminescence properties with no reported G4 binding activity [2]. Furthermore, the [1,4]dioxino fusion introduces conformational constraint and alters electron density distribution on the quinoline ring compared to its [1,3]dioxolo analog (CAS 932540-91-5), which has a 5-membered dioxolo ring in place of the 6-membered dioxino ring . Generic substitution across the pyrazoloquinoline class without accounting for regioisomer identity, ring-fusion topology, and phenyl substitution pattern will result in loss of the specific biological activity profile that defines the target compound's research utility [1].

Quantitative Differentiation Evidence for 1,3-Diphenyl-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline (932280-57-4) Versus Closest Analogs


G-Quadruplex DNA Binding Affinity: DPQ (Pyrazolo[4,3-c]quinoline Core) vs. Triazine-Based Probe

The pyrazolo[4,3-c]quinoline scaffold, exemplified by the compound DPQ which shares the identical core topology with the target compound, exhibits selective light-up fluorescence and quantifiable binding to c-MYC promoter G-quadruplex DNA with a dissociation constant Kd of 2.35 μM for the c-MYC Pu22 G4 sequence [1]. The previously reported triazine-based fluorescent probe exhibited only weak binding to the same G4 target, which the authors explicitly identify as the limitation motivating the scaffold switch to pyrazolo[4,3-c]quinoline [1]. The DPQ–G4 complex was validated by X-ray crystallography, confirming induced-fit binding within the G4 pocket as the structural basis for the enhanced affinity [1].

G-quadruplex c-MYC Fluorescent probe DNA recognition

Scaffold Topology Differentiation: Pyrazolo[4,3-c]quinoline vs. Pyrazolo[3,4-b]quinoline Regioisomers

The target compound incorporates the pyrazolo[4,3-c]quinoline regioisomeric core, which is structurally and functionally distinct from the extensively studied pyrazolo[3,4-b]quinoline regioisomer (e.g., CAS 89522-27-0). Pyrazolo[3,4-b]quinolines are well-characterized for their photoluminescence properties with high quantum yields in solution and solid state, and have been developed primarily as electroluminescent dopants for OLED applications [1]. In contrast, the pyrazolo[4,3-c]quinoline core has demonstrated biological target engagement—G-quadruplex DNA stabilization, β-glucuronidase inhibition, and anti-inflammatory activity—with no reported electroluminescence applications [2]. This regioisomer-dependent functional divergence means the two series are not interchangeable for either biological or materials applications.

Regioisomerism Pyrazoloquinoline Fluorescence Electroluminescence

Ring-Fusion Architecture: [1,4]Dioxino (6-Membered) vs. [1,3]Dioxolo (5-Membered) Impact on Molecular Properties

The target compound (CAS 932280-57-4, MW 379.42, C₂₄H₁₇N₃O₂) incorporates a 6-membered 8,9-dihydro-[1,4]dioxino ring fused to the pyrazolo[4,3-c]quinoline core . The closest structural analog differing only in ring-fusion architecture is 1,3-diphenyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline (CAS 932540-91-5, MW 365.4, C₂₃H₁₅N₃O₂), which features a 5-membered [1,3]dioxolo ring and lacks the dihydro saturation present in the target compound . The dioxino-to-dioxolo substitution alters ring size (6-membered vs. 5-membered), the degree of saturation (dihydro vs. fully unsaturated), and the molecular formula (one additional carbon and two additional hydrogens in the target compound), all of which affect molecular conformation, electron distribution, and consequently binding interactions with biological targets . No head-to-head comparison data are available in the published literature, but the structural divergence is sufficient to predict distinct pharmacological and physicochemical profiles.

Dioxino Dioxolo Conformational constraint Ring fusion

Biologically Privileged Pyrazolo[4,3-c]quinoline Core: Multi-Target Pharmacological Activity Across Published Studies

The pyrazolo[4,3-c]quinoline scaffold has demonstrated activity across multiple validated biological targets, establishing its status as a privileged chemotype for drug discovery. Published data include: (i) G-quadruplex DNA stabilization (DPQ, Kd = 2.35 μM for c-MYC Pu22 G4) [1]; (ii) inhibition of LPS-stimulated NO production in RAW 264.7 macrophages by amino-substituted pyrazolo[4,3-c]quinolines 2i and 2m at potency approximately equal to the positive control 1400 W [2]; (iii) specific inhibition of bacterial β-glucuronidase in a pH-dependent manner, with demonstrated efficacy in suppressing chemotherapy-induced intestinal toxicity [3]; and (iv) ATM kinase inhibition with promising oral bioavailability by rationally designed pyrazolo[4,3-c]quinoline derivatives . These activities span oncology, inflammation, and chemotherapy supportive care, demonstrating the scaffold's versatility. No single comparator compound exhibits activity across all four target classes, underscoring the unique multi-target potential of the pyrazolo[4,3-c]quinoline core.

Anti-inflammatory β-glucuronidase inhibition ATM kinase G-quadruplex

Recommended Research and Procurement Application Scenarios for 1,3-Diphenyl-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline (932280-57-4)


G-Quadruplex-Targeted Fluorescent Probe Development for c-MYC Oncogene Imaging

The pyrazolo[4,3-c]quinoline core exhibits selective light-up fluorescence upon binding to c-MYC promoter G4 DNA (Kd = 2.35 μM for Pu22 G4), with an X-ray-validated induced-fit binding mechanism [1]. This compound serves as a starting scaffold for developing fluorescent probes to image c-MYC G4 structures in cellular contexts, addressing a gap left by triazine-based probes that show insufficient binding affinity. Researchers procuring this compound for G4 probe development should prioritize the pyrazolo[4,3-c]quinoline regioisomer, as pyrazolo[3,4-b]quinoline analogs lack any demonstrated G4 binding activity [1].

Multi-Target Screening Library Enrichment for Oncology and Inflammation Programs

The pyrazolo[4,3-c]quinoline scaffold has independently validated activity against four mechanistically distinct targets relevant to oncology and inflammation: G4 DNA stabilization [1], iNOS/COX-2-mediated NO production inhibition [2], bacterial β-glucuronidase inhibition for chemotherapy-induced diarrhea prevention [3], and ATM kinase inhibition . This multi-target breadth makes the compound an efficient addition to phenotypic screening libraries where target deconvolution is deferred. Procurement teams should distinguish this scaffold from pyrazolo[3,4-b]quinolines, which are primarily optoelectronic materials and have no validated pharmacological activity in these target classes.

Structure–Activity Relationship (SAR) Studies Centered on Ring-Fusion Architecture

The target compound's [1,4]dioxino ring fusion (6-membered, dihydro) distinguishes it from the [1,3]dioxolo analog (CAS 932540-91-5; 5-membered, fully unsaturated) [1]. Systematic SAR exploration comparing these two ring-fusion variants, alongside the unsubstituted pyrazolo[4,3-c]quinoline parent, can elucidate the conformational and electronic contributions of the dioxino ring to biological target engagement. Researchers should procure both the dioxino (CAS 932280-57-4) and dioxolo (CAS 932540-91-5) analogs as a matched pair for controlled comparative studies.

β-Glucuronidase Inhibitor Optimization for Chemotherapy Adjunct Development

Pyrazolo[4,3-c]quinoline derivatives have demonstrated specific, pH-dependent inhibition of bacterial β-glucuronidase, an enzyme responsible for reactivating the toxic metabolite SN-38 from its glucuronidated form in the gut, thereby causing chemotherapy-induced diarrhea [3]. The target compound, with its specific 1,3-diphenyl and [1,4]dioxino substitution pattern, provides a structurally distinct starting point for optimizing β-glucuronidase inhibitors with potentially improved selectivity over existing chemotypes. Procurement for this application should verify the pyrazolo[4,3-c]quinoline core identity, as regioisomeric pyrazolo[3,4-b]quinolines have no reported β-glucuronidase inhibitory activity.

Quote Request

Request a Quote for 1,3-diphenyl-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.